molecular formula C16H14ClN3O2 B11664747 [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B11664747
M. Wt: 315.75 g/mol
InChI Key: LORVIWVYWGVRNT-UHFFFAOYSA-N
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Description

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and an acetic acid moiety

Preparation Methods

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID can be compared with other similar compounds, such as:

    Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents, such as 2-phenylbenzodiazole or 2-methylbenzodiazole.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different core structures, such as 4-chlorophenylacetic acid or 4-chlorophenylmethanol.

    Acetic Acid Derivatives: Compounds with similar acetic acid moieties but different aromatic rings, such as phenylacetic acid or benzylacetic acid.

The uniqueness of 2-{3-[(4-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid

InChI

InChI=1S/C16H14ClN3O2/c17-12-7-5-11(6-8-12)9-19-13-3-1-2-4-14(13)20(16(19)18)10-15(21)22/h1-8,18H,9-10H2,(H,21,22)

InChI Key

LORVIWVYWGVRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CC(=O)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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